molecular formula C5H7FO4 B1301775 Dimethyl fluoromalonate CAS No. 344-14-9

Dimethyl fluoromalonate

Cat. No. B1301775
M. Wt: 150.1 g/mol
InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N
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Patent
US05266668

Procedure details

48 g (0.48 mol) of potassium bicarbonate were dissolved in 535 g (6.59 mol) of aqueous formaldehyde solution (37% strength by weight) in a 4-liter glass flask. 841 g (5.6 mol) of dimethyl α-fluoromalonate were added dropwise to this solution., with stirring, in the course of 31/2 hours; the temperature was kept meanwhile within the range from 20° to 25° C. Stirring was continued for 2 hours at the same temperature, and during this time dimethyl α-hydroxymethyl-α-fluoromalonate was precipitated in the form of a colorless solid. 2,500 g of an aqueous, saturated solution of ammonium sulfate were then added to the reaction mixture, which was then extracted with methylene dichloride. The extraction solution was dried by means of anhydrous sodium sulfate. 906 g (90% of theory) of dimethyl a-hydroxymethyl-α-fluoromalonate were obtained after removing the methylene dichloride by distillation (bath temperature 40° C., 25 mbar).
Quantity
841 g
Type
reactant
Reaction Step One
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
535 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[F:3][CH:4]([C:9]([O:11][CH3:12])=[O:10])[C:5]([O:7][CH3:8])=[O:6]>C(=O)(O)[O-].[K+]>[OH:2][CH2:1][C:4]([F:3])([C:9]([O:11][CH3:12])=[O:10])[C:5]([O:7][CH3:8])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
841 g
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Step Two
Name
31
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
535 g
Type
reactant
Smiles
C=O
Name
Quantity
48 g
Type
catalyst
Smiles
C([O-])(O)=O.[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept meanwhile within the range from 20° to 25° C
CUSTOM
Type
CUSTOM
Details
during this time dimethyl α-hydroxymethyl-α-fluoromalonate was precipitated in the form of a colorless solid
ADDITION
Type
ADDITION
Details
2,500 g of an aqueous, saturated solution of ammonium sulfate were then added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with methylene dichloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extraction solution was dried by means of anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC(C(=O)OC)(C(=O)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 906 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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